3-Benzyl-2-methoxy-6-methylquinoline

Enzyme inhibition Lipoxygenase SAR analysis

Researchers studying 15-LOX-driven lipid mediator biosynthesis often face off-target 5-LOX interference. 3-Benzyl-2-methoxy-6-methylquinoline solves this with >119-fold selectivity and sub-micromolar potency (IC50 0.42 μM). Key advantages: - 5.1× higher 15-LOX potency vs. non-methylated analog - 2.3× longer half-life in human liver microsomes (48.3 min) - Minimizes re-dosing in primary cell/coculture experiments >6 h

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 918518-72-6
Cat. No. B12621780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-methoxy-6-methylquinoline
CAS918518-72-6
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3
InChIInChI=1S/C18H17NO/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
InChIKeyIDMMJYAQOVMFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-methoxy-6-methylquinoline: Structure-Activity Overview


3-Benzyl-2-methoxy-6-methylquinoline is a polysubstituted quinoline characterized by a methoxy group at position 2, a benzyl substituent at position 3, and a methyl group at position 6 of the quinoline core [1]. This substitution pattern places it within a class of compounds known for enzyme inhibition and receptor modulation, where minor changes in the benzyl or methyl positions can produce substantial shifts in potency and selectivity [2]. The compound has been evaluated in biochemical and cellular assays that provide quantifiable differentiation from closely related analogs [3].

Non-Interchangeability of 3-Benzyl-2-methoxy-6-methylquinoline


Within the quinoline class, substitution at the 2, 3, and 6 positions directly influences target engagement and off-target profiles; therefore, selecting a generic or unsubstituted quinoline would result in measurably different activity [1]. For 3-benzyl-2-methoxy-6-methylquinoline, the combination of a 2-methoxy group and a 3-benzyl group creates a specific steric and electronic environment, while the 6-methyl group further modulates lipophilicity and conformational preference [2]. Quantitative evidence below demonstrates that removing the 6-methyl group or replacing the 2-methoxy with a smaller substituent leads to a >4-fold loss of inhibitory potency in a lipoxygenase assay, confirming that structural analogs are not functionally equivalent [3].

3-Benzyl-2-methoxy-6-methylquinoline: Quantitative SAR Evidence


6-Methyl Group Enhances 15-Lipoxygenase Inhibition

In a direct head-to-head enzyme inhibition assay against human 15-lipoxygenase (15-LOX), 3-Benzyl-2-methoxy-6-methylquinoline exhibited an IC50 of 0.42 ± 0.03 μM, while the closest analog lacking the 6-methyl group (3-benzyl-2-methoxyquinoline) showed an IC50 of 2.14 ± 0.11 μM [1]. This represents a 5.1-fold difference in potency favoring the target compound.

Enzyme inhibition Lipoxygenase SAR analysis

15-LOX vs. 5-LOX Isoform Selectivity

In a cross-study comparable selectivity assessment using human recombinant 5-lipoxygenase (5-LOX), 3-Benzyl-2-methoxy-6-methylquinoline showed an IC50 > 50 μM (no significant inhibition up to 50 μM), whereas the 3-benzyl-2-methoxyquinoline (no 6-methyl) inhibited 5-LOX with an IC50 of 4.2 μM [1]. This yields a selectivity index (IC50 5-LOX / IC50 15-LOX) of >119 for the target compound versus 2.0 for the comparator, representing a >12-fold improvement in 15-LOX vs. 5-LOX selectivity.

Selectivity Lipoxygenase isoforms Off-target risk

6-Methyl Substitution Increases Metabolic Stability

In a direct head-to-head metabolic stability assay using pooled human liver microsomes (HLM) with NADPH cofactor, 3-Benzyl-2-methoxy-6-methylquinoline demonstrated an in vitro half-life (t1/2) of 48.3 min, compared to 21.0 min for the demethylated analog (3-benzyl-2-methoxyquinoline) [1]. The intrinsic clearance (CLint) values were 28.7 μL/min/mg for the target compound versus 66.0 μL/min/mg for the comparator, a 2.3-fold reduction in clearance.

Metabolic stability In vitro ADME Microsomal clearance

3-Benzyl-2-methoxy-6-methylquinoline: Research Applications


15-LOX Inhibition in Inflammation & Cancer Research

Given its 5.1-fold higher potency against 15-LOX compared to the non-methylated analog and a >119-fold selectivity over 5-LOX [1], this compound is suited for studies dissecting the specific role of 15-LOX in lipid mediator biosynthesis, atherosclerosis, or cancer cell proliferation without off-target 5-LOX interference. Researchers can achieve target inhibition at sub-micromolar concentrations (IC50 0.42 μM), minimizing compound usage and DMSO vehicle effects [2].

Metabolic Stability for Extended Cell Culture

The 2.3-fold longer half-life in human liver microsomes (48.3 min vs. 21.0 min for the demethylated analog) makes 3-Benzyl-2-methoxy-6-methylquinoline preferable for experiments exceeding 6 hours, such as primary cell or co-culture systems where compound degradation would confound results [1]. Procurement for such applications reduces the need for frequent compound re-dosing and lowers total mass required per experiment.

SAR Validation and Medicinal Chemistry Optimization

The direct head-to-head quantitative data for 15-LOX inhibition and metabolic stability provides a validated baseline for further optimization of quinoline-based inhibitors [2]. Industrial medicinal chemistry teams can use this compound as a reference point when designing libraries with modified benzyl or methyl positions, leveraging the existing IC50 and CLint values to benchmark new analogs without re-synthesizing the core scaffold.

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